molecular formula C17H22O7 B15129506 (2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate

(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate

Cat. No.: B15129506
M. Wt: 338.4 g/mol
InChI Key: RFOIMKJJHPMORA-UHFFFAOYSA-N
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Description

The compound “(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate” is a structurally complex molecule featuring a fused spirocyclic system with multiple oxygen-containing functional groups. Its IUPAC name reflects its intricate architecture, including a furopyran ring connected to a cyclohexene moiety via a spiro junction. A synonym for this compound, identified as “6-(acetyloxy)-2'-hydroxy-2',4,4'-trimethyl-7'-oxo-2',3'a,4',5',7',7'a-hexahydrospiro[cyclohexane-1,3'-furo[2,3-c]pyra]-3-en-5-yl acetate,” has been cataloged in metabolite databases .

Properties

IUPAC Name

(2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOIMKJJHPMORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Acetylcyclocalopin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

190 °C
Record name O-Acetylcyclocalopin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

O-Acetylcyclocalopin A can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the natural source, Boletus calopus . The compound can be extracted and purified using chromatographic techniques. Industrial production methods typically involve the cultivation of the mushroom followed by extraction and purification processes .

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 1: Key NMR Shift Regions in Spirocyclic Compounds

Region Position Range Structural Impact
A (Variable) 39–44 Substituent-dependent shifts (e.g., acetyl)
B (Variable) 29–36 Methyl/hydroxy group interactions
Other Remaining Consistent across analogs

Computational Similarity Metrics

Molecular similarity indices, such as the Tanimoto coefficient and Dice index, quantify structural overlap. For example, aglaithioduline exhibited ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto-based fingerprinting . Applied to the target compound, these metrics could identify analogs with shared pharmacophores or functional groups. Notably, QSAR models compare compounds against entire chemical populations rather than pairwise, enabling broad activity predictions .

Table 2: Similarity Indices for Hypothetical Analogs

Compound Pair Tanimoto (MACCS) Dice (Morgan) Bioactivity Overlap
Target vs. Spirocyclic Analog A 0.75 0.82 High
Target vs. Furopyran Derivative B 0.68 0.71 Moderate

Bioactivity Profiling and Clustering

Hierarchical clustering of 37 small molecules demonstrated that bioactivity profiles strongly correlate with structural similarity . For the target compound, bioactivity clustering (e.g., using NCI-60 or PubChem data) could group it with spirocyclic or acetylated analogs, predicting shared targets like kinases or epigenetic regulators. Such analyses also reveal conserved interaction patterns with proteins, aiding mechanism-of-action hypotheses.

Docking Studies and Chemical Space Analysis

Chemical Space Docking enriches high-affinity compounds by prioritizing building blocks with favorable interactions . While the target compound’s docking performance is unreported, analogous studies show that minor structural changes (e.g., acetyl vs. hydroxy groups) significantly alter binding scores. For instance, in ROCK1 kinase inhibitors, spirocyclic systems enhanced selectivity over planar scaffolds .

Lumping Strategy and Categorization

The “lumping” approach groups compounds with shared structural motifs (e.g., furopyran rings) into surrogate categories, simplifying reactivity and property predictions . The target compound could be lumped with other spirocyclic acetates, reducing computational complexity in large-scale screenings.

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